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Compound of Interest

Compound Name: 4-Hydroxy-6-methyl-2-pyrone

Cat. No.: B3021462 Get Quote

A detailed examination of the crystal structures of three novel 4-Hydroxy-6-methyl-2-pyrone
analogs reveals key similarities and differences in their solid-state conformations. This guide

provides a comparative overview of their crystallographic data, offering insights for researchers

and professionals in drug development and materials science.

The study of 4-Hydroxy-6-methyl-2-pyrone and its derivatives is of significant interest due to

their prevalence in natural products and their potential as scaffolds in medicinal chemistry. X-

ray crystallography provides definitive information on the three-dimensional structure of these

molecules, which is crucial for understanding their biological activity and for the rational design

of new therapeutic agents.

Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for three recently

synthesized analogs of 4-Hydroxy-6-methyl-2-pyrone, as determined by single-crystal X-ray

diffraction. The data corresponds to the structures deposited in the Cambridge Crystallographic

Data Centre (CCDC) with deposition numbers 1943748, 1943749, and 1943750.
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Parameter
Analog 1 (CCDC
1943748)

Analog 2 (CCDC
1943749)

Analog 3 (CCDC
1943750)

Empirical Formula C₁₄H₁₃N₃O₃ C₁₅H₁₅N₃O₄ C₁₇H₁₇N₃O₅

Formula Weight 271.28 313.31 355.34

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P2₁/n P2₁/c P2₁/c

a (Å) 7.9536(3) 10.9939(4) 11.4573(4)

b (Å) 10.4313(4) 8.2343(3) 8.4843(3)

c (Å) 15.9189(6) 16.5916(6) 17.6534(6)

α (°) 90 90 90

β (°) 98.783(2) 109.134(2) 107.632(2)

γ (°) 90 90 90

Volume (Å³) 1304.09(9) 1419.69(9) 1634.74(10)

Z 4 4 4

Calculated Density

(Mg/m³)
1.381 1.465 1.445

Absorption Coeff.

(mm⁻¹)
0.098 0.106 0.106

F(000) 568 656 744

Crystal Size (mm³) 0.27 x 0.10 x 0.10 0.27 x 0.10 x 0.10 0.25 x 0.15 x 0.10

Theta range for data

(°)
4.193 to 68.293 3.993 to 68.288 4.134 to 68.293

Reflections collected 9871 11132 12970

Independent

reflections
2388 2588 3004

R(int) 0.0279 0.0261 0.0274
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Final R indices

[I>2σ(I)]

R₁ = 0.0418, wR₂ =

0.1130

R₁ = 0.0409, wR₂ =

0.1089

R₁ = 0.0435, wR₂ =

0.1158

R indices (all data)
R₁ = 0.0504, wR₂ =

0.1200

R₁ = 0.0483, wR₂ =

0.1147

R₁ = 0.0520, wR₂ =

0.1221

Experimental Protocols
The crystallographic data presented were obtained following a standardized experimental

workflow.

Crystal Growth
Single crystals of the three pyrone analogs suitable for X-ray diffraction were grown by slow

evaporation of a solution of the respective compound in an appropriate solvent at room

temperature.

X-ray Data Collection
Data for the three crystals were collected on a Bruker D8 QUEST diffractometer equipped with

a PHOTON 100 CMOS detector and a fine-focus sealed tube X-ray source (Mo Kα radiation, λ

= 0.71073 Å). The data were collected at a temperature of 293(2) K. A series of ω and φ scans

were performed to collect a complete dataset.

Structure Solution and Refinement
The collected diffraction data were processed using the SAINT software package. The

structures were solved by direct methods using SHELXT and refined by full-matrix least-

squares on F² using SHELXL.[1] All non-hydrogen atoms were refined anisotropically.

Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallographic analysis of

the 4-Hydroxy-6-methyl-2-pyrone analogs.
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Caption: Experimental workflow for X-ray crystallographic analysis.
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Comparative Analysis of Molecular Structures
The following diagram illustrates the relationship between the parent compound and the three

analyzed analogs, highlighting the comparative nature of this study.

Synthesized Analogs for Comparison
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Caption: Comparison of 4-Hydroxy-6-methyl-2-pyrone analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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